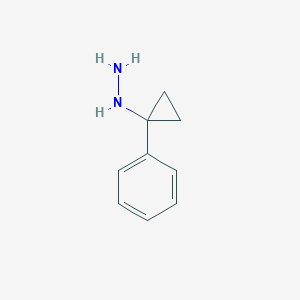

(1-Phenylcyclopropyl)hydrazine

Description

Pathway A: N-Alkylation of Phenylhydrazine (B124118)

A common and direct approach to forming 1,1-disubstituted hydrazines is the N-alkylation of a monosubstituted hydrazine (B178648). princeton.educlockss.org In this case, phenylhydrazine would be reacted with a suitable 1-phenylcyclopropyl electrophile, such as 1-bromo-1-phenylcyclopropane. The reaction is typically performed in the presence of a base to neutralize the hydrogen bromide byproduct.

A significant challenge in the direct alkylation of hydrazines is the potential for overalkylation, where the product reacts further with the electrophile. princeton.edu However, direct alkylation can be a viable method when the electrophile is particularly bulky, which may be the case for the 1-phenylcyclopropyl group. princeton.edu

The key precursor for this route is an activated 1-phenylcyclopropyl derivative. The synthesis of 1-bromo-1-phenylcyclopropane can be approached in several ways, often starting from styrene (B11656) or benzonitrile (B105546). One potential method involves the conversion of 1-phenylcyclopropanecarboxylic acid via a reaction analogous to the Hunsdiecker reaction. The synthesis of 1-phenylcyclopropanecarboxylic acid itself can be achieved through the hydrolysis of 1-phenylcyclopropane-1-carbonitrile. google.com

Pathway B: Synthesis from 1-Phenylcyclopropylamine

An alternative strategy involves forming the hydrazine moiety from a primary amine precursor. This pathway begins with the synthesis of 1-phenylcyclopropylamine , which is a known compound with established synthetic routes. organic-chemistry.orgchemimpex.com Once obtained, the primary amine can be converted to the corresponding hydrazine. A classic method for this transformation involves the diazotization of the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Subsequent reduction of this intermediate, for instance with stannous chloride or sodium sulfite, yields the target hydrazine. This method was historically used by Emil Fischer in his pioneering work on hydrazine compounds. princeton.edu

The synthesis of the 1-phenylcyclopropylamine precursor has been efficiently achieved via a titanium-mediated reductive cyclopropanation. organic-chemistry.org In this process, benzonitrile reacts with diethylzinc (B1219324) in the presence of a titanium alkoxide catalyst to furnish 1-phenylcyclopropylamine in good yield. organic-chemistry.org

| Precursor | Synthetic Method | Starting Materials | Key Reagents | Reference |

| 1-Phenylcyclopropylamine | Titanium-mediated reductive cyclopropanation | Benzonitrile | Diethylzinc, Titanium(IV) isopropoxide | organic-chemistry.org |

| Ethyl 2-phenylcyclopropanecarboxylate | Reaction of styrene with a diazoacetate | Styrene | Ethyl diazoacetate | google.com |

| 1-Phenylcyclopropene | Dehydrobromination/Protonation | 1,1,2-tribromo-2-phenylcyclopropane | Methyllithium | nih.gov |

| 1-Phenylcyclopropanecarbonitrile | From bromo-phenyl precursors | 1-(3-bromo-phenyl)cyclopropane-1-carbonitrile | Not Applicable (Hydrolysis step shown) | google.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-phenylcyclopropyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-11-9(6-7-9)8-4-2-1-3-5-8/h1-5,11H,6-7,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHMOPVIUDHJJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Green Chemistry Principles and Sustainable Synthesis of 1 Phenylcyclopropyl Hydrazine

Applying the principles of green chemistry to the synthesis of (1-Phenylcyclopropyl)hydrazine is crucial for developing environmentally benign and efficient industrial processes. researchgate.netthieme-connect.de This involves optimizing reaction conditions, choosing safer reagents, and minimizing waste.

The synthesis of both the cyclopropane (B1198618) ring and the hydrazine (B178648) moiety can be improved through sustainable practices. Traditional cyclopropanation often relies on the use of hazardous diazo compounds as carbene precursors. researchgate.net Similarly, classical hydrazine syntheses can generate significant byproducts. princeton.edu

Modern approaches offer greener alternatives:

Alternative Energy Sources : The use of ultrasound, electrochemistry, and microwave irradiation can enhance reaction rates, improve yields, and reduce energy consumption. researchgate.netthieme-connect.de Ultrasound has been shown to be an efficient green method for preparing hydrazine derivatives in sustainable solvents like water-glycerol mixtures. nih.gov Electrochemical methods offer a scalable and sustainable approach for cyclopropanation, operating under mild, ambient conditions and avoiding harsh reagents. uva.nl

Catalysis : The use of catalysts is a cornerstone of green chemistry. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste. mdpi.com Nickel-based heterogeneous catalysts have been successfully used for the synthesis of ketazines (hydrazine derivatives) from ketones. mdpi.com For cyclopropanation, biocatalysis presents a compelling alternative. Enzymes such as Mycolic Acid Cyclopropane Synthases (MACSs) use S-adenosyl-L-methionine (SAM) as a methylene (B1212753) donor instead of hazardous diazo compounds, representing a mild and sustainable option. europa.eu

Safer Solvents and Reagents : Replacing volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or even performing reactions under solvent-free conditions significantly reduces environmental impact. researchgate.netthieme-connect.de The development of methods for hydrazine synthesis and cleavage that can be performed in water highlights the eco-friendly potential of these new methodologies. rsc.org An expeditious, solvent-free, one-pot method for preparing hydrazides from acids under microwave irradiation has been shown to be superior to conventional methods based on green chemistry metrics like a higher atom economy and lower E-factor. researchgate.net

The table below compares conventional methods with greener alternatives for the key transformations required in the synthesis of this compound.

| Transformation | Conventional Method | Sustainable Alternative | Green Advantage | Reference |

| Cyclopropanation | Use of hazardous diazo compounds with metal catalysts. | Electrochemical cyclopropanation in continuous flow; Biocatalysis with MACS enzymes. | Avoids toxic/explosive reagents, mild conditions, scalability, use of renewable co-substrates. | uva.nleuropa.eu |

| Hydrazine Synthesis/Alkylation | Reactions in volatile organic solvents; stoichiometric reagents. | Ultrasound-assisted synthesis in water/glycerol; use of heterogeneous catalysts; solvent-free microwave synthesis. | Reduced solvent waste, faster reaction times, easier product separation, catalyst reusability. | nih.govmdpi.comresearchgate.net |

| Waste Management | Generation of significant salt byproducts (e.g., in chloramine-based processes). | Peroxide-based processes that produce water as the main byproduct; catalytic routes with high atom economy. | Drastic reduction in inorganic waste, improved atom efficiency. | princeton.eduresearchgate.net |

Chemical Reactivity and Transformational Pathways of 1 Phenylcyclopropyl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH₂) is characterized by the presence of lone pairs of electrons on the nitrogen atoms, rendering it a potent nucleophile. researchgate.net This inherent nucleophilicity is the driving force behind many of its characteristic reactions.

Interaction with Electrophilic Centers

As a strong nucleophile, the hydrazine moiety in (1-Phenylcyclopropyl)hydrazine readily attacks electron-deficient centers. researchgate.netfiveable.me This reactivity is fundamental to its role in forming new carbon-nitrogen and nitrogen-heteroatom bonds. The terminal nitrogen atom, being less sterically hindered, is typically the primary site of nucleophilic attack. The reaction mechanism often involves the donation of its lone pair of electrons to an electrophile, leading to the formation of a new covalent bond. This interaction is central to its ability to participate in a wide array of chemical syntheses.

Formation of Hydrazones and Hydrazides

The nucleophilic character of this compound is prominently displayed in its reactions with carbonyl compounds and carboxylic acid derivatives.

Hydrazones: In the presence of aldehydes and ketones, this compound undergoes a condensation reaction to form the corresponding hydrazones. researchgate.netvedantu.com This reaction is typically acid-catalyzed and proceeds through a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). fiveable.meyoutube.comlibretexts.org This process is a versatile method for creating stable derivatives of carbonyl compounds. orgsyn.orgresearchgate.net

General Reaction for Hydrazone Formation

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|

Hydrazides: this compound can also react with carboxylic acid derivatives, such as esters, acid chlorides, or anhydrides, to yield hydrazides. rjptonline.org This reaction involves the nucleophilic acyl substitution where the hydrazine displaces the leaving group of the carboxylic acid derivative. organic-chemistry.org The resulting hydrazides are stable compounds and can serve as important intermediates in the synthesis of various heterocyclic compounds. researchgate.net

General Reaction for Hydrazide Formation

| Reactant 1 | Reactant 2 | Product |

|---|

Reactions Involving the Cyclopropyl (B3062369) Ring System

The three-membered cyclopropyl ring is characterized by significant ring strain due to the deviation of its bond angles from the ideal sp³ hybridization. This inherent strain makes the ring susceptible to opening under certain reaction conditions, providing unique synthetic pathways. nih.gov

Cyclopropyl Radical Formation and Subsequent Reactions

The cyclopropyl group can participate in radical reactions. Formation of a radical adjacent to the cyclopropyl ring can lead to rapid ring opening. nih.gov This process generates a more stable, linear alkyl radical. In the case of this compound, abstraction of a hydrogen atom from the hydrazine moiety or other radical-initiating conditions could potentially lead to intermediates that undergo cyclopropyl ring-opening. These subsequent radical species can then participate in intramolecular cyclizations or intermolecular reactions to form a variety of products. nih.gov

Catalyzed Transformations of this compound

Catalysts can significantly influence the reactivity of this compound, enabling transformations that might not occur or would proceed slowly under uncatalyzed conditions.

Metal catalysts, such as those based on palladium, copper, or nickel, are known to facilitate various transformations involving hydrazines. organic-chemistry.org For instance, palladium-catalyzed cross-coupling reactions could potentially be employed to form new C-N bonds using this compound as a nucleophile. Furthermore, reactions like the Fischer indole synthesis, which converts phenylhydrazines and carbonyl compounds into indoles, are often catalyzed by Brønsted or Lewis acids. researchgate.net It is plausible that this compound could undergo such a transformation to yield cyclopropyl-substituted indoles.

Another potential catalyzed pathway involves Base-Promoted Homolytic Aromatic Substitution (BHAS), where phenylhydrazine (B124118) can act as an initiator for the direct arylation of arenes. nih.gov This radical-based mechanism offers a route to biaryl compounds. Additionally, metal-catalyzed reactions involving hydrazines and nitriles can lead to the formation of heterocyclic structures like tetrazines. researchgate.net

Palladium-Catalyzed Reactions

Palladium catalysts are well-established tools for the formation of carbon-nitrogen and carbon-carbon bonds, and they play a significant role in the transformation of hydrazine derivatives. While specific studies on this compound are not extensively documented, the known reactivity of related compounds provides a strong indication of its potential synthetic utility in palladium-catalyzed reactions.

One of the primary applications of palladium catalysis with hydrazine derivatives is in N-arylation reactions. organic-chemistry.org These reactions typically involve the coupling of a hydrazine with an aryl halide in the presence of a palladium catalyst and a base. For instance, the use of a palladium catalyst with a MOP-type ligand and cesium carbonate as the base has been shown to be effective for the intermolecular N-arylation of hydrazides with aryl halides, producing N-aryl hydrazides in good yields. organic-chemistry.org This methodology is tolerant of a wide range of functional groups on both the aryl halide and the hydrazine derivative. organic-chemistry.org Given this precedent, it is plausible that this compound could undergo similar palladium-catalyzed N-arylation reactions with various aryl halides to produce N-aryl-(1-phenylcyclopropyl)hydrazines.

Furthermore, palladium catalysis is instrumental in the synthesis of various nitrogen-containing heterocycles. nih.gov Palladium-catalyzed C-H functionalization followed by intramolecular C-N bond formation is a powerful strategy for constructing heterocyclic frameworks such as indazoles and indoles. nih.gov It is conceivable that this compound, under appropriate palladium-catalyzed conditions, could serve as a precursor for the synthesis of novel heterocyclic structures incorporating the phenylcyclopropyl motif.

The following table summarizes representative conditions for palladium-catalyzed N-arylation of hydrazine derivatives, which could potentially be adapted for this compound.

| Catalyst System | Base | Solvent | Reactants | Product Type | Reference |

| Palladium catalyst with MOP-type ligand | Cs2CO3 | 1,4-Dioxane | Hydrazide and Aryl Halide | N-Aryl Hydrazide | organic-chemistry.org |

Copper Catalyst Involvement

Copper catalysts offer a cost-effective and efficient alternative to palladium for certain cross-coupling and cyclization reactions involving hydrazine derivatives. The involvement of copper catalysts in the transformation of hydrazines and their derivatives often leads to the formation of nitrogen-containing heterocycles through N-arylation and cyclization pathways.

A significant application of copper catalysis is the N-arylation of nitrogen-containing heterocycles, including pyrazoles, imidazoles, and indoles, with aryl halides. mdpi.com For example, copper(I) iodide (CuI) has been effectively used to catalyze the N-arylation of various heterocycles with aryl iodides in the presence of a base like cesium carbonate. organic-chemistry.orgnih.gov This suggests that this compound could potentially undergo copper-catalyzed N-arylation to form N-aryl derivatives.

Moreover, copper-catalyzed intramolecular N-arylation of arylhydrazones is a key step in the synthesis of indazoles. nih.govbeilstein-journals.org In these reactions, an ortho-haloarylhydrazone undergoes cyclization in the presence of a copper catalyst, a base, and a ligand to form the indazole ring system. nih.govbeilstein-journals.org this compound could potentially be converted to a suitable arylhydrazone precursor that could then undergo a similar copper-catalyzed intramolecular cyclization to yield novel phenylcyclopropyl-substituted indazoles.

Copper-mediated cyclization reactions of hydrazine with other functional groups are also known. For instance, the reaction of hydrazine with enediynones in the presence of copper chloride leads to the formation of pyrazolo[1,5-a]pyridines. rsc.orgnih.gov This highlights the potential of copper to mediate complex cyclization cascades involving the hydrazine moiety.

The table below outlines typical conditions for copper-catalyzed N-arylation reactions that may be applicable to this compound.

| Catalyst | Base | Ligand | Reactants | Product Type | Reference |

| CuI | KOH | 1,10-Phenanthroline | o-Chlorinated Arylhydrazone | N-Phenyl-1H-indazole | nih.govbeilstein-journals.org |

| CuI | Cs2CO3 | None | Hydrazide and Aryl Iodide | N-Aryl Hydrazide | organic-chemistry.orgnih.gov |

| CuO nanospheres | Various | None | Nitrogen heterocycle and Aryl Halide | N-Aryl Heterocycle | mdpi.com |

Lewis Base-Promoted Reactions

One area where Lewis bases are influential is in rearrangement reactions. For example, the base-promoted Boulton–Katritzky rearrangement involves the recyclization of hydrazones of certain heterocyclic systems to form new heterocyclic rings, such as 1,2,3-triazoles. beilstein-journals.org This type of rearrangement is typically promoted by a base that facilitates the initial deprotonation and subsequent ring-opening and ring-closing steps. beilstein-journals.org It is plausible that derivatives of this compound, such as its corresponding hydrazones, could undergo similar Lewis base-promoted rearrangements.

Lewis bases can also act as initiators for radical reactions. For instance, phenylhydrazine, in the presence of a strong base like potassium tert-butoxide, can initiate the direct arylation of unactivated arenes through a base-promoted homolytic aromatic substitution (BHAS) mechanism. nih.gov The base deprotonates the phenylhydrazine, which then acts as a single-electron transfer agent to initiate the radical chain reaction. nih.gov While this is a reaction of phenylhydrazine itself, it demonstrates a pathway where a base can promote the reactivity of a hydrazine derivative.

Furthermore, Lewis bases can catalyze the formation of hydrazones from hydrazines and carbonyl compounds, a reaction that is often a prerequisite for many of the subsequent transformations of hydrazines. researchgate.net The Lewis base can activate the carbonyl group, making it more susceptible to nucleophilic attack by the hydrazine.

The following table provides an example of a base-promoted reaction involving a hydrazine derivative.

| Base | Reactants | Reaction Type | Product Type | Reference |

| Base (general) | Hydrazone of a heterocycle | Boulton–Katritzky Rearrangement | 1,2,3-Triazole | beilstein-journals.org |

| Potassium tert-butoxide | Phenylhydrazine and Aryl Iodide | Base-Promoted Homolytic Aromatic Substitution | Biaryl | nih.gov |

Design and Synthesis of Functionalized 1 Phenylcyclopropyl Hydrazine Derivatives

Strategies for Structural Modification of the Phenyl Ring

Modification of the phenyl ring is a primary strategy for influencing the electronic and steric properties of the molecule, which can directly impact its interaction with biological targets. These modifications can be achieved by introducing substituents onto a pre-existing (1-Phenylcyclopropyl)hydrazine core or, more commonly, by constructing the core from an already substituted aromatic precursor.

Standard electrophilic aromatic substitution (EAS) reactions represent a direct approach to functionalizing the phenyl ring of phenylcyclopropane or its derivatives. wikipedia.orgmasterorganicchemistry.com The cyclopropyl (B3062369) group is generally considered an activating, ortho-para directing group due to the high p-character of its external C-C bonds, which allows for stabilization of the cationic intermediate formed during substitution. lkouniv.ac.in Key EAS reactions applicable for this purpose include:

Halogenation: Introduction of chloro, bromo, or iodo groups using reagents like Cl₂, Br₂, or I₂ with a Lewis acid catalyst (e.g., FeCl₃, AlCl₃). youtube.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions can sometimes be complicated by the reactivity of the cyclopropyl or hydrazine (B178648) moieties. lkouniv.ac.in

A more versatile and widely employed strategy involves a multi-step synthesis starting from a substituted benzene (B151609) derivative. This approach provides better control over the position and nature of the substituent. A common pathway, adapted from the synthesis of analogous compounds like tranylcypromine (B92988), involves several key steps. nih.govresearchgate.net For example, a synthesis can begin with a substituted styrene (B11656), which undergoes asymmetric cyclopropanation to form a substituted 2-phenylcyclopropanecarboxylic acid ester. nih.govnih.gov This ester is then hydrolyzed to the corresponding carboxylic acid. The carboxylic acid is subsequently converted to the desired amine or hydrazine via a Curtius rearrangement, which proceeds through an acyl azide (B81097) intermediate. nih.govnih.gov This method has been successfully used to prepare analogues with fluoro, methoxy, and benzyloxy substituents on the phenyl ring. nih.govnih.gov

Table 1: Comparison of Phenyl Ring Functionalization Strategies

| Strategy | Description | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Direct Electrophilic Aromatic Substitution (EAS) | Direct functionalization of the phenylcyclopropane core. The cyclopropyl group directs incoming electrophiles to the ortho and para positions. | Br₂/FeBr₃ (Bromination), HNO₃/H₂SO₄ (Nitration) | Fewer synthetic steps. | Potential for side reactions, lack of regiochemical control if multiple positions are activated, harsh conditions may not be compatible with the hydrazine moiety. |

| Synthesis from Substituted Precursors | Multi-step synthesis starting from a commercially available, pre-functionalized benzene derivative (e.g., substituted styrene or phenol). | Substituted styrenes, diazoacetates (for cyclopropanation), NaN₃ (for Curtius rearrangement). | Excellent regiochemical control, wide variety of substituents possible, compatible with sensitive functional groups. nih.gov | Longer synthetic sequence. |

Functionalization of the Hydrazine Moiety

The hydrazine group (-NH-NH₂) is a highly nucleophilic and versatile functional group, offering numerous avenues for derivatization. Functionalization can be directed towards N-alkylation, N-acylation, or condensation reactions to form larger, hybrid structures.

The presence of two nitrogen atoms in the hydrazine moiety presents a challenge for selective functionalization. The reactivity and regioselectivity of alkylation and acylation reactions are highly dependent on the reaction conditions, the nature of the electrophile, and the use of protecting groups.

N-Alkylation: Direct alkylation of this compound with alkyl halides can lead to a mixture of mono- and di-alkylated products at either nitrogen atom. To achieve selectivity, a common strategy involves the use of a protecting group, such as the tert-butoxycarbonyl (Boc) group. The protected hydrazine can be selectively deprotonated and alkylated. An efficient methodology for selective alkylation involves the formation of a nitrogen dianion using two equivalents of a strong base like n-butyllithium (n-BuLi), followed by the addition of an alkylating agent. This approach allows for either symmetrical dialkylation or selective monoalkylation depending on the stoichiometry of the reagents used.

N-Acylation: Acylation of the hydrazine moiety is typically more straightforward than alkylation. Reaction with acyl chlorides or anhydrides in the presence of a base readily forms the corresponding acylhydrazide. The terminal nitrogen (NH₂) is generally more nucleophilic and less sterically hindered, leading to preferential acylation at this position.

The Mitsunobu reaction provides an alternative method for N-alkylation, particularly for introducing secondary or primary alkyl groups. This reaction uses triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) to activate an alcohol for nucleophilic attack by the hydrazine.

The hydrazine functional group serves as an excellent anchor point for constructing larger, "hybrid" molecules by linking the (1-phenylcyclopropyl) moiety to other chemical scaffolds. This strategy is often employed to create compounds with dual biological activities or to improve pharmacokinetic properties.

One common approach is through condensation reactions. The hydrazine can react with 1,3-dicarbonyl compounds to form pyrazole (B372694) rings or with other suitable precursors to generate larger heterocyclic systems like triazines. This method leverages the classical reactivity of hydrazines to forge new ring systems.

A more modern and highly efficient method for creating hybrid scaffolds is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." In this approach, the this compound is first functionalized with either an alkyne or an azide group. This derivatized molecule can then be "clicked" onto a second molecule bearing the complementary functional group (azide or alkyne, respectively) to form a stable 1,2,3-triazole linker. This reaction is known for its high yield, selectivity, and tolerance of a wide range of functional groups, making it a powerful tool for molecular assembly.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

This compound possesses a chiral center at the C1 position of the cyclopropane (B1198618) ring, meaning it can exist as a pair of enantiomers. Given that enantiomers of a chiral drug can have different pharmacological and toxicological profiles, the ability to synthesize stereochemically pure forms is of paramount importance. The primary strategies to achieve this are asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: This approach aims to create a single enantiomer directly, avoiding the formation of a racemic mixture. A highly effective method involves the asymmetric cyclopropanation of a substituted styrene using a chiral catalyst and a diazo reagent, such as tert-butyl diazoacetate. nih.gov This reaction establishes the stereochemistry of the cyclopropane ring early in the synthesis. The resulting enantiomerically enriched cyclopropanecarboxylic acid ester can then be carried forward through hydrolysis and a stereoretentive Curtius rearrangement to yield the final enantiopure amine, a direct precursor to the hydrazine. nih.gov Another method involves the reaction of chiral N-sulfinyl α-chloro ketimines with Grignard reagents to produce chiral N-substituted cyclopropylamines with good diastereoselectivity. nih.gov

Chiral Resolution: This technique involves the separation of a pre-existing racemic mixture. The most common method is the formation of diastereomeric salts. wikipedia.org The racemic compound, or more often a key intermediate like trans-2-phenylcyclopropanecarboxylic acid, is treated with a single enantiomer of a chiral resolving agent. sigmaaldrich.com The resulting products are a pair of diastereomers, which, unlike enantiomers, have different physical properties such as solubility. This difference allows them to be separated by fractional crystallization. onyxipca.com After separation, the resolving agent is chemically removed, yielding the two enantiomers in pure form.

Table 2: Common Chiral Resolving Agents for Amines and Carboxylic Acids

| Resolving Agent Type | Example | Used to Resolve | Principle of Separation |

|---|---|---|---|

| Chiral Acid | (+)-Tartaric acid | Racemic bases (amines/hydrazines) | Forms diastereomeric salts with different solubilities. wikipedia.org |

| Chiral Acid | (-)-Mandelic acid | Racemic bases (amines/hydrazines) | Forms diastereomeric salts with different solubilities. onyxipca.com |

| Chiral Acid | (+)-Camphorsulfonic acid | Racemic bases (amines/hydrazines) | Forms diastereomeric salts with different solubilities. wikipedia.org |

| Chiral Base | (S)-(-)-1-Phenylethylamine | Racemic acids (e.g., carboxylic acid precursors) | Forms diastereomeric salts with different solubilities. wikipedia.org |

| Chiral Base | Brucine | Racemic acids | Forms diastereomeric salts with different solubilities. |

Structure Activity Relationship Sar Studies of 1 Phenylcyclopropyl Hydrazine Derivatives

Impact of Cyclopropyl (B3062369) Ring Modifications on Biological Activity

The cyclopropane (B1198618) ring in (1-Phenylcyclopropyl)hydrazine is a key feature that imparts conformational rigidity and unique electronic properties to the molecule. Modifications to this ring, including the phenyl substituent, can significantly alter the compound's biological profile.

Research on related 1-phenylcyclopropane carboxamide derivatives has shown that the combination of small rings and aromatic fragments is a valuable strategy in medicinal chemistry. nih.gov The rigid conformation of the cyclopropane ring can lead to enhanced binding potency and improved metabolic stability. nih.gov While direct studies on this compound are limited, the principles derived from analogous structures suggest that modifications to the phenylcyclopropyl moiety are a critical aspect of its SAR.

Table 1: Hypothetical Impact of Phenyl Ring Substitutions on the Biological Activity of this compound Derivatives

| Substituent (R) | Position on Phenyl Ring | Electronic Effect | Predicted Impact on Activity |

| -Cl | para | Electron-withdrawing | Potentially increased potency |

| -OCH₃ | para | Electron-donating | May alter binding selectivity |

| -NO₂ | meta | Strong electron-withdrawing | Could decrease activity due to excessive polarity |

| -CH₃ | ortho | Electron-donating, Steric hindrance | May decrease binding affinity |

Influence of Hydrazine (B178648) Moiety Substitutions on Molecular Interactions

The hydrazine group (-NHNH₂) is a highly reactive and polar functional group that can participate in various molecular interactions, including hydrogen bonding and coordination with metal ions. Substitutions on the hydrazine moiety can dramatically alter the compound's polarity, basicity, and ability to act as a hydrogen bond donor or acceptor.

Replacing one or both of the hydrogen atoms on the terminal nitrogen of the hydrazine group with different substituents (e.g., alkyl, aryl, or acyl groups) can modulate its pharmacokinetic and pharmacodynamic properties. For example, acylation of the hydrazine can lead to the formation of more stable hydrazide derivatives, which may exhibit different biological activities and metabolic pathways.

Studies on hydrazine derivatives, in general, have highlighted the importance of the hydrazine moiety in their biological actions. nih.gov The investigation of structure-activity relationships in these derivatives is crucial for enhancing their efficacy. nih.gov For instance, the formation of hydrazones by reacting the hydrazine with aldehydes or ketones can result in compounds with a wide range of biological applications. nih.gov

Table 2: Potential Influence of Hydrazine Moiety Substitutions on Molecular Interactions

| Substitution on Hydrazine | Resulting Functional Group | Potential Change in Interaction | Example Derivative |

| Mono-alkylation | Substituted Hydrazine | Increased lipophilicity, altered hydrogen bonding | (1-Phenylcyclopropyl)-N'-methylhydrazine |

| Di-alkylation | Disubstituted Hydrazine | Reduced hydrogen bonding capacity | (1-Phenylcyclopropyl)-N',N'-dimethylhydrazine |

| Acylation | Hydrazide | Increased stability, altered electronic profile | N'-(1-Phenylcyclopropyl)acetohydrazide |

| Condensation with a ketone | Hydrazone | Formation of a C=N bond, potential for new interactions | Acetone (1-phenylcyclopropyl)hydrazone |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogs, QSAR models can be developed to predict the activity of novel derivatives and to understand the key molecular descriptors that govern their biological effects.

The process of QSAR modeling for these analogs would involve several steps:

Data Set Preparation: A series of this compound derivatives with experimentally determined biological activities would be compiled.

Descriptor Calculation: Various physicochemical, electronic, and steric descriptors would be calculated for each molecule in the series. These can include parameters such as logP (lipophilicity), molar refractivity, dipole moment, and topological indices.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to create a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques to ensure its robustness and reliability.

While specific QSAR models for this compound are not extensively reported in the literature, the principles of QSAR are widely applied in drug design. researchgate.netresearchgate.net For instance, 3D-QSAR studies on other classes of compounds have successfully identified favorable and unfavorable regions for different types of molecular interactions, guiding the design of more potent analogs. researchgate.net A similar approach could be applied to this compound derivatives to elucidate the structural requirements for their desired biological activity.

Table 3: Key Molecular Descriptors for QSAR Modeling of this compound Analogs

| Descriptor Class | Specific Descriptor Example | Property Represented | Potential Influence on Activity |

| Lipophilic | LogP | Hydrophobicity | Affects membrane permeability and target binding |

| Electronic | Dipole Moment | Polarity | Influences electrostatic interactions |

| Steric | Molar Refractivity | Molecular volume and polarizability | Affects steric fit with the binding site |

| Topological | Wiener Index | Molecular branching | Relates to molecular shape and size |

Molecular Mechanisms of Action for 1 Phenylcyclopropyl Hydrazine Derivatives

Interaction with Lysine-Specific Demethylase 1 (LSD1)

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme crucial for epigenetic regulation through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). nih.gov Given its structural and mechanistic similarities to monoamine oxidases (MAOs), LSD1 has been identified as a key target for inhibitors based on the scaffolds of MAO inhibitors like tranylcypromine (B92988) (trans-2-phenylcyclopropylamine) and phenelzine (B1198762). acs.orgnih.govnih.gov Derivatives of (1-Phenylcyclopropyl)hydrazine are part of a class of compounds investigated for their potent inhibitory effects on LSD1.

The inhibition of LSD1 by hydrazine (B178648) and cyclopropylamine-containing compounds is often characterized as mechanism-based, or "suicide," inhibition. This process involves the enzyme's own catalytic machinery converting the inhibitor into a reactive species that irreversibly binds to and inactivates the enzyme. acs.orgduke.edu

For inhibitors like phenelzine and its analogues, the key initiating step is the oxidation of the hydrazine functionality by the FAD cofactor within the LSD1 active site. acs.orgnih.gov Similarly, for cyclopropylamine-based inhibitors, the enzyme catalyzes the oxidation of the amine. This oxidation generates a highly reactive intermediate that subsequently forms a stable, covalent adduct with the FAD cofactor. nih.gov Mass spectrometric analyses have confirmed that peptide-based inhibitors containing functionalities like propargylamine (B41283) form a covalent bond with FAD, effectively blocking the enzyme's demethylase activity. nih.gov

Docking studies further reveal that aryl hydrazine-based inhibitors can occupy the peptide-binding region of LSD1. nih.gov This positioning physically obstructs the access of the natural substrate, the histone H3 tail, to the FAD cofactor, thereby preventing the demethylation reaction from occurring in a competitive manner. nih.gov

A significant challenge in developing LSD1 inhibitors based on the (1-Phenylcyclopropyl)amine or hydrazine scaffold is achieving selectivity over the structurally related MAO-A and MAO-B enzymes. nih.govacs.org Non-selective inhibition can lead to undesired side effects, as MAOs are critical for neurotransmitter metabolism. Consequently, substantial research has focused on structural modifications to enhance LSD1 specificity.

Attaching aryl groups or other bulky substituents to the core structure has proven to be an effective strategy for improving selectivity. nih.gov These modifications can introduce steric hindrance that prevents the inhibitor from fitting into the narrower active sites of MAO-A and MAO-B, while still allowing for potent binding within the larger substrate-binding cavity of LSD1. acs.org For instance, a phenelzine analogue named bizine (B560364) demonstrated a 23-fold selectivity for LSD1 over MAO-A and a 63-fold selectivity over MAO-B. nih.gov Similarly, certain aryl hydrazine derivatives have been developed that show potent and selective inhibition of LSD1. nih.gov Advanced, structurally designed derivatives of trans-2-phenylcyclopropylamine have achieved remarkable selectivity, with inhibitory activity against LSD1 being over 10,000-fold greater than against the MAOs. nih.gov

The table below summarizes the inhibitory activities and selectivity profiles of representative compounds from related classes.

| Compound | Target | Inhibitory Activity (IC50 or kinact/KI) | Selectivity vs. MAO-A | Selectivity vs. MAO-B | Reference |

|---|---|---|---|---|---|

| Phenelzine | LSD1 | - | Favors MAO-A | Equipotent | nih.gov |

| Bizine (Phenelzine Analogue) | LSD1 | - | 23-fold | 63-fold | nih.gov |

| Compound D8 (Aryl Hydrazine) | LSD1 | 882.30 nM (IC50) | Selective over MAOs | Selective over MAOs | nih.gov |

| Tranylcypromine (TCP) | LSD1 | KI = 242 µM | 2.4-fold vs. LSD1 | 16-fold vs. LSD1 | duke.edu |

| Compound S2101 (TCP Derivative) | LSD1 | 4560 M-1s-1 (kinact/KI) | Weaker MAO inhibition | Weaker MAO inhibition | acs.orgresearchgate.net |

| Compound 18b (TCP Derivative) | LSD1 | - | >10,000-fold | >10,000-fold | nih.gov |

Pathways Mediated by Cyclopropyl (B3062369) Radicals

The mechanism of action for inhibitors containing a cyclopropylamine (B47189) moiety, such as the parent compound tranylcypromine, involves the generation of radical intermediates. acs.org This pathway is initiated by a single-electron transfer from the inhibitor's amine nitrogen to the enzyme's FAD cofactor. This electron transfer results in the formation of a radical cation of the inhibitor.

The high strain of the three-membered cyclopropyl ring makes this radical cation unstable. It rapidly undergoes homolytic cleavage, or ring-opening, to form a more stable carbon-centered radical. This highly reactive radical species is then positioned to attack the FAD cofactor or nearby amino acid residues within the enzyme's active site, leading to the irreversible covalent modification and inactivation of the enzyme. This oxidative cyclopropylamine ring-opening reaction is the basis for the mechanism-based inactivation of both MAOs and LSD1 by this class of compounds. acs.org

Formation of Hydrazone Derivatives and their Role in Biological Processes

The hydrazine group of this compound is a versatile chemical handle that can be readily converted into hydrazone derivatives. Hydrazones are synthesized through the condensation reaction of a hydrazine with an aldehyde or a ketone. mdpi.comscispace.com This derivatization is a common strategy in medicinal chemistry to explore new chemical space and modulate biological activity.

Hydrazone derivatives are a well-established class of compounds possessing a wide spectrum of biological activities. nih.govresearchgate.net The core structural feature of hydrazones, the azometine group (-NHN=CH-), is considered a pharmacophore responsible for diverse pharmacological effects, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and antitumoral activities. mdpi.comnih.govrhhz.net The formation of hydrazones from parent hydrazine compounds can also serve to reduce toxicity. rhhz.net The ability to easily synthesize a library of hydrazone derivatives provides a valuable opportunity for chemists to develop molecules with tailored biological functions, making them important scaffolds in the design of novel therapeutic agents. rhhz.net

Theoretical and Computational Investigations of 1 Phenylcyclopropyl Hydrazine

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for determining the three-dimensional structure and electronic landscape of a molecule. While specific computational studies on (1-Phenylcyclopropyl)hydrazine are not extensively documented in publicly available literature, its properties can be reliably predicted based on calculations performed on its constituent parts: phenylcyclopropane and hydrazine (B178648). taylorfrancis.comscialert.net

The optimized molecular geometry would reveal key structural parameters. The phenyl group is expected to be largely planar, while the cyclopropyl (B3062369) ring is a strained, rigid triangle. The hydrazine moiety is known to adopt a gauche conformation to minimize lone pair repulsion. Quantum chemical calculations would precisely determine bond lengths, bond angles, and dihedral angles, providing the most stable conformation of the entire molecule.

Electronic structure analysis focuses on how electrons are distributed within the molecule. This includes mapping the electron density, calculating the dipole moment, and analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to have significant contributions from the nitrogen lone pairs of the hydrazine group and the π-system of the phenyl ring. The LUMO is likely to be localized over the π-antibonding orbitals of the phenyl ring. The energy gap between the HOMO and LUMO is a critical parameter that helps predict the chemical reactivity and kinetic stability of the molecule. scialert.net

Table 1: Predicted Geometric Parameters of this compound from Quantum Chemical Calculations Data is illustrative and based on typical values for related structures calculated by DFT methods.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (phenyl) | ~1.40 Å |

| C-C (cyclopropyl) | ~1.51 Å | |

| C-N (cyclopropyl-N) | ~1.47 Å | |

| N-N (hydrazine) | ~1.45 Å | |

| Bond Angle | C-C-C (cyclopropyl) | ~60° |

| C-N-N | ~110° | |

| Dihedral Angle | H-N-N-H | ~90° (gauche) |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for mapping out potential reaction pathways, identifying transient intermediates, and calculating the energy barriers associated with transition states. For this compound, several reaction types could be investigated.

One area of interest is the reactivity of the strained cyclopropyl ring. Computational studies can model processes like acid-catalyzed or radical-mediated ring-opening reactions. acs.orgnih.gov By calculating the potential energy surface, researchers can determine the activation energies for different possible ring-opening pathways, predicting which one is kinetically favored. For instance, a simulation could model the protonation of the hydrazine nitrogen, followed by a rearrangement that leads to the opening of the cyclopropane (B1198618) ring to form a more stable carbocation intermediate.

Another focus would be reactions involving the hydrazine moiety, such as oxidation or condensation. DFT calculations can elucidate the step-by-step mechanism of hydrazine decomposition, which is relevant for understanding its stability. rsc.org These studies involve locating the transition state structures for key steps like N-H or N-N bond cleavage and calculating the associated energy barriers. This information helps to predict the conditions under which the molecule might decompose or react. rsc.orgrsc.org

Table 2: Hypothetical Energy Profile for a Ring-Opening Reaction Step of this compound This table illustrates a hypothetical reaction pathway computed using a DFT method like B3LYP.

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | This compound + H⁺ | 0.0 |

| TS1 | Transition state for ring-opening | +15.5 |

| Intermediate | Ring-opened carbocation | +5.2 |

| TS2 | Transition state for rearrangement | +12.8 |

| Product | Rearranged product | -10.4 |

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used in drug discovery to predict how a molecule might interact with a biological target, such as a protein or enzyme. researchgate.netresearchgate.net Hydrazine derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net Similarly, molecules containing a phenylcyclopropylamine scaffold have been explored as ligands for various receptors. mdpi.com

A molecular docking study for this compound would begin by selecting a relevant protein target. Given its structure, potential targets could include enzymes like monoamine oxidase (MAO), or various receptors in the central nervous system. The compound would be computationally placed ("docked") into the active site of the target protein. The simulation would then calculate the most favorable binding pose and estimate the binding affinity, often expressed as a docking score. nih.gov

The analysis of the docked pose would reveal key intermolecular interactions, such as:

Hydrogen bonds: The -NH and -NH2 groups of the hydrazine moiety are excellent hydrogen bond donors and acceptors.

Hydrophobic interactions: The phenyl and cyclopropyl groups can engage in hydrophobic interactions with nonpolar amino acid residues in the active site.

π-π stacking: The phenyl ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Following docking, molecular dynamics simulations can be run to observe the dynamic stability of the ligand-protein complex over time (typically nanoseconds). These simulations provide a more realistic picture of the binding stability and can reveal conformational changes in both the ligand and the protein upon binding.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme Active Site

| Interacting Residue | Type of Interaction | Distance (Å) |

| ASP 120 | Hydrogen Bond (NH₂ with C=O) | 2.9 |

| GLU 250 | Hydrogen Bond (NH with C=O) | 3.1 |

| TRP 85 | π-π Stacking (Phenyl Ring) | 4.5 |

| LEU 180 | Hydrophobic (Cyclopropyl) | 3.8 |

| PHE 254 | Hydrophobic (Phenyl Ring) | 4.2 |

Applications of 1 Phenylcyclopropyl Hydrazine in Advanced Organic Synthesis

Utility as a Building Block in Complex Molecule Construction

The hydrazine (B178648) functional group is a versatile tool in organic synthesis, serving as a precursor for a wide range of functionalities and molecular scaffolds. Substituted hydrazines, such as (1-Phenylcyclopropyl)hydrazine, are employed as building blocks to introduce specific structural motifs into larger, more complex molecules. nih.govresearchgate.net The reactivity of the hydrazine component allows for the formation of hydrazones, which are themselves key intermediates in various carbon-carbon and carbon-nitrogen bond-forming reactions. beilstein-journals.orgrsc.org

The presence of the phenylcyclopropyl group offers distinct advantages. The cyclopropyl (B3062369) ring is a strained, three-membered carbocycle that can exhibit reactivity similar to a double bond and can influence the stereochemistry of reactions. The phenyl group provides steric bulk and electronic effects that can be exploited to control regioselectivity and reactivity in synthetic transformations. While specific, widely documented examples of this compound in the total synthesis of complex natural products are not prevalent in readily available literature, its potential is inferred from the extensive use of similar hydrazine derivatives in constructing intricate molecular architectures. slideshare.net

Precursor in Heterocyclic Compound Synthesis

One of the most significant applications of hydrazines in organic synthesis is the construction of nitrogen-containing heterocyclic compounds. ekb.egzsmu.edu.ua this compound serves as a binucleophilic reagent, capable of reacting with compounds containing two electrophilic centers to form stable ring structures. This is particularly evident in the synthesis of pyrazoles, a class of five-membered heterocycles with numerous applications in medicinal chemistry and materials science. researchgate.netmdpi.com

The Knorr pyrazole (B372694) synthesis and related methodologies involve the condensation of a hydrazine with a 1,3-dicarbonyl compound. mdpi.com In this context, this compound can react with various β-diketones, β-ketoesters, or α,β-unsaturated ketones to yield 1-phenylcyclopropyl-substituted pyrazoles. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. mdpi.com

Below is a data table illustrating the general reaction scheme for the synthesis of pyrazoles using this compound.

Table 1: General Synthesis of Pyrazoles from this compound

| Reactant A | Reactant B (1,3-Dicarbonyl Source) | Resulting Heterocycle |

|---|---|---|

| This compound | Acetylacetone | 1-(1-Phenylcyclopropyl)-3,5-dimethyl-1H-pyrazole |

| This compound | Ethyl Acetoacetate | 5-Methyl-1-(1-phenylcyclopropyl)-1H-pyrazol-3(2H)-one |

| This compound | Dibenzoylmethane | 1-(1-Phenylcyclopropyl)-3,5-diphenyl-1H-pyrazole |

This reactivity makes this compound a valuable precursor for generating libraries of substituted heterocyclic compounds for biological screening and materials development. researchgate.net

Role in Reductive Transformations (e.g., Wolff–Kishner Reduction and its Adaptations)

This compound, as a hydrazine derivative, is a suitable reagent for the Wolff–Kishner reduction and its various modifications. This reaction is a fundamental method in organic chemistry for the deoxygenation of aldehydes and ketones to their corresponding alkanes. wikipedia.orglumenlearning.comorganic-chemistry.org The transformation is particularly useful for substrates that are sensitive to the strongly acidic conditions of the alternative Clemmensen reduction. organic-chemistry.org

The reaction mechanism involves two main stages:

Hydrazone Formation: The aldehyde or ketone substrate reacts with the hydrazine derivative, in this case this compound, to form a (1-phenylcyclopropyl)hydrazone intermediate. wikipedia.orgnaturalspublishing.com

Reduction: The hydrazone is then treated with a strong base (e.g., potassium hydroxide (B78521) or potassium tert-butoxide) at high temperatures. lumenlearning.commasterorganicchemistry.com The base deprotonates the nitrogen, initiating a sequence of steps that culminates in the elimination of nitrogen gas (N₂) and the formation of a carbanion, which is subsequently protonated by the solvent to yield the final alkane product. masterorganicchemistry.com The formation of the highly stable N₂ molecule is the thermodynamic driving force for the reaction. lumenlearning.com

The classic Wolff-Kishner reduction requires harsh conditions (high temperatures in solvents like ethylene (B1197577) glycol), but several modifications have been developed to allow the reaction to proceed under milder conditions. wikipedia.orgwalisongo.ac.id

Table 2: Comparison of Wolff-Kishner Reduction Conditions

| Method | Typical Base | Solvent | Temperature | Key Feature |

|---|---|---|---|---|

| Huang-Minlon Modification | KOH or NaOH | Ethylene Glycol, Diethylene Glycol | 180-200 °C | One-pot procedure without isolation of the hydrazone intermediate. wikipedia.org |

| Cram Modification | Potassium tert-butoxide | Dimethyl Sulfoxide (DMSO) | Room Temp. - 65 °C | Allows for reduction of base-sensitive or sterically hindered ketones under much milder conditions. wikipedia.org |

| Myers Modification | N/A (uses N-tert-butyldimethylsilylhydrazones) | Various | Mild | Uses a pre-formed, more stable silylhydrazone intermediate, which decomposes under milder conditions. wikipedia.orgorganic-chemistry.org |

While the unsubstituted hydrazine is most commonly cited, substituted hydrazines like this compound can also be utilized, leading to the formation of the corresponding substituted hydrazone intermediate before the final reductive step. naturalspublishing.com

Future Research Directions and Emerging Paradigms for 1 Phenylcyclopropyl Hydrazine

Exploration of Novel Synthetic Pathways

The development of efficient, scalable, and environmentally benign synthetic routes to (1-phenylcyclopropyl)hydrazine and its derivatives is paramount for unlocking their full potential. While classical methods for creating cyclopropylamines exist, future research is pivoting towards more innovative and streamlined approaches. acs.orgnih.gov

One promising direction is the advancement of one-pot reactions that construct the core structure from readily available starting materials. For instance, a cooperative Ti(II)- and Lewis acid-mediated coupling of alkanenitriles with Grignard reagents has emerged as a direct method for synthesizing primary cyclopropylamines. organic-chemistry.org This approach simplifies traditional multi-step sequences, offering cost-effectiveness and accessibility. organic-chemistry.org Another avenue involves the functionalization of cyclopropanols, which are accessible through methods like the Kulinkovich reaction. longdom.orgresearchgate.net The amination of cyclopropanols or the reductive amination of cyclopropanecarboxaldehyde (B31225) presents a scalable route. longdom.org

Furthermore, the specific synthesis of the hydrazine (B178648) moiety can be refined. A patented method describes the reaction of cyclopropylamine (B47189) with N-Boc-O-tosyl hydroxylamine, followed by the removal of the Boc protecting group to yield cyclopropylhydrazine (B1591821) hydrochloride. google.com Future work could focus on optimizing this process for phenyl-substituted analogues and exploring alternative hydrazine-transfer reagents.

Emerging paradigms in green chemistry, such as the use of biocatalysts or flow chemistry, are also poised to revolutionize the synthesis of these compounds. longdom.org Chemoenzymatic strategies, which couple selective enzymatic transformations with chemical diversification, could enable the creation of libraries of chiral cyclopropane (B1198618) scaffolds with high stereoselectivity. rochester.edu

Table 1: Comparison of Selected Synthetic Pathways for Cyclopropylamine Derivatives

| Method | Starting Materials | Key Reagents/Catalysts | Advantages |

|---|---|---|---|

| Ti(II)-Mediated Coupling | Alkanenitriles, Grignard reagents | Ti(OPr)₄, BF₃·OEt₂ | One-pot, direct, uses readily available substrates. organic-chemistry.org |

| Amination of Cyclopropanol (B106826) | Cyclopropanol, Ammonia/Amine | Metal catalysts | Efficient and scalable route. longdom.org |

| N-Boc Hydrazine Transfer | Cyclopropylamine | N-Boc-O-tosyl hydroxylamine | Direct formation of the protected hydrazine. google.com |

| Kulinkovich Reaction | Esters, Grignard reagents | Ti-catalyst | Access to cyclopropanol precursors. researchgate.net |

Diversification of Chemical Reactivity and Catalysis

The inherent ring strain and the nucleophilic hydrazine group make this compound a versatile building block for synthetic chemistry. longdom.org Its derivatives are valuable intermediates in reactions such as ring-opening, cycloadditions, and substitutions. acs.orgnih.gov

A significant area for future research is the use of this compound and its derivatives as ligands in catalysis. The nitrogen atoms of the hydrazine moiety can coordinate with metal centers, creating novel organometallic catalysts. Furthermore, the entire molecule can be incorporated as a functional linker into more complex catalytic systems like Metal-Organic Frameworks (MOFs). mdpi.com A prime example is the successful use of a hydrazine-functionalized Hf-UiO-66 MOF as a robust, heterogeneous catalyst for the Friedländer condensation to synthesize quinolines. rsc.org This demonstrates the potential of incorporating the hydrazine moiety into solid-state catalysts, enhancing stability and recyclability.

The reactivity of the hydrazine group itself offers further opportunities. It can undergo condensation reactions with aldehydes and ketones to form hydrazones, a class of compounds with extensive biological activities. austinpublishinggroup.comnih.govnih.gov Additionally, the catalytic oxidation of the hydrazine functional group is another reaction pathway that could be exploited for synthetic or energy-related applications. rsc.org

Advanced SAR Studies and Mechanistic Elucidation in Biological Contexts

The cyclopropylamine scaffold is a well-known pharmacophore found in various therapeutic agents, most notably as a key component of certain Monoamine Oxidase Inhibitors (MAOIs) used to treat depression. longdom.org The cyclopropane ring is believed to contribute to the mechanism of irreversible inhibition. Future research on this compound should focus on detailed Structure-Activity Relationship (SAR) studies to explore its potential as an MAOI or for other biological targets.

Derivatives, particularly hydrazones formed from the parent hydrazine, have shown a vast spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. nih.govresearchgate.net Advanced SAR studies would involve systematically modifying the phenyl ring of this compound with various substituents (e.g., electron-donating or -withdrawing groups) and evaluating how these changes affect biological activity. For example, research on analogous 1-phenylcyclopropane carboxamides has demonstrated that such substitutions can significantly impact antiproliferative effects on cancer cell lines. nih.gov

Mechanistic elucidation will be crucial. Understanding precisely how these molecules interact with their biological targets at a molecular level will guide the design of more potent and selective agents. This involves identifying the binding site, characterizing the binding interactions, and understanding the biochemical cascade that follows.

Table 2: Potential Biological Activities of Hydrazine and Hydrazone Derivatives

| Biological Activity | Compound Class | Potential Mechanism/Target |

|---|---|---|

| Antidepressant | Hydrazides/Hydrazines | Inhibition of Monoamine Oxidase (MAO). longdom.orgresearchgate.net |

| Anticancer | Hydrazones | Antiproliferative effects, potential inhibition of specific kinases or enzymes. austinpublishinggroup.comnih.gov |

| Antimicrobial | Hydrazones | Disruption of bacterial cell wall synthesis or metabolic pathways. nih.govmdpi.com |

Integration with Modern Drug Discovery Methodologies

Modern drug discovery relies heavily on computational and high-throughput methods to accelerate the identification and optimization of lead compounds. patsnap.com The this compound scaffold is well-suited for these approaches.

Computational chemistry can play a pivotal role. patsnap.com Molecular modeling techniques, such as docking simulations, can be used to predict how derivatives of this compound bind to the active sites of target proteins, such as MAO. patsnap.com Molecular dynamics simulations can provide insights into the stability of the drug-target complex. patsnap.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling can establish mathematical relationships between the chemical structures of a series of compounds and their biological activities, enabling the prediction of potency for novel, unsynthesized derivatives. patsnap.com

These in silico methods can guide the synthesis of focused compound libraries. These libraries can then be evaluated using high-throughput screening (HTS) against a panel of biological targets to identify promising "hits." This integration of computational design, targeted synthesis, and rapid screening streamlines the path from initial concept to potential drug candidate. patsnap.com

Development of New Analytical Techniques for Characterization of Complex Derivatives

As more complex derivatives of this compound are synthesized, the need for sophisticated analytical techniques for their characterization and quantification becomes critical. Standard methods for hydrazine analysis often include gas chromatography (GC) and high-performance liquid chromatography (HPLC), frequently requiring a derivatization step to enhance volatility or detectability. researchgate.netnih.gov

Future research will focus on developing more sensitive and direct methods. Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), particularly with electrospray ionization (ESI), offer high sensitivity and selectivity for detecting trace amounts of hydrazine-containing compounds without extensive sample preparation. researchgate.net For resolving complex mixtures or stereoisomers, advanced chromatographic techniques like chiral Supercritical Fluid Chromatography (SFC) and chiral HPLC are indispensable. rochester.edu

For unambiguous structural confirmation of novel complex derivatives, a combination of spectroscopic methods is essential. This includes Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). researchgate.net In addition, single-crystal X-ray diffraction provides definitive information on the three-dimensional structure and conformation of molecules in the solid state, which is invaluable for understanding intermolecular interactions and for validating computational models. mdpi.commdpi.com

Table 3: Advanced Analytical Techniques for this compound Derivatives

| Technique | Application | Key Information Provided |

|---|---|---|

| LC-ESI-MS/MS | Quantification in complex matrices (e.g., biological fluids) | High sensitivity and selectivity, molecular weight. researchgate.net |

| Chiral SFC/HPLC | Separation of enantiomers/diastereomers | Stereochemical purity (% ee, % de). rochester.edu |

| X-ray Crystallography | Solid-state structure determination | 3D molecular conformation, bond lengths/angles, crystal packing. mdpi.commdpi.com |

Investigation into Materials Science Applications

The rigid structure of the cyclopropane ring makes this compound an intriguing candidate for applications in materials science. The incorporation of such strained rings into polymer backbones can lead to materials with unique mechanical and thermal properties, such as enhanced rigidity and stability. longdom.org Consequently, these molecules could serve as monomers for the synthesis of specialty polymers and advanced coatings. longdom.org

A particularly promising frontier is the use of this compound and its functionalized analogues as organic linkers or ligands in the construction of Metal-Organic Frameworks (MOFs). mdpi.com MOFs are crystalline materials with high porosity, making them suitable for applications in gas storage, separation, and catalysis. The hydrazine moiety can serve as a coordination site for metal ions, while the phenylcyclopropyl portion provides a rigid structural element. The successful synthesis of a hydrazine-functionalized MOF for catalysis already provides a strong proof-of-concept for this approach. rsc.org Future work could explore the synthesis of novel MOFs using this compound to create materials with tailored pore sizes and functionalities for specific applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-Phenylcyclopropyl)hydrazine in academic laboratories?

- Methodological Answer : The compound can be synthesized via hydrazone formation, where a cyclopropane-containing ketone reacts with hydrazine under acidic or basic conditions. For example, refluxing 1-phenylcyclopropanecarbaldehyde with hydrazine in ethanol under controlled pH (e.g., HCl or NaOH) may yield the target hydrazine derivative. Reaction optimization should include solvent selection (e.g., ethanol, methanol), temperature (50–80°C), and purification via recrystallization or column chromatography .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Spectroscopy : IR spectroscopy identifies N–H and C–N stretches (e.g., 3300 cm⁻¹ for N–H, 1600 cm⁻¹ for C=N in hydrazones). UV-Vis spectrophotometry (e.g., absorption maxima at 526–546 nm) quantifies hydrazine derivatives via permanganate reduction assays .

- Chromatography : HPLC or GC-MS with polar columns (e.g., C18) resolves impurities, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use nitrile gloves (JIS T 8116), chemical safety goggles (JIS T 8147), and lab coats. Work in a fume hood to avoid inhalation. Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Spills require neutralization with dilute HCl and absorption via vermiculite .

Advanced Research Questions

Q. How can computational modeling predict the catalytic activity of this compound in ring-opening metathesis?

- Methodological Answer : Density Functional Theory (DFT) calculates activation barriers for cycloreversion steps in hydrazine-catalyzed reactions. For example, [2.2.2]-bicyclic hydrazines show lower activation energies (~15 kcal/mol) compared to [2.2.1] analogs, enabling rational catalyst design. Transition-state analysis with Gaussian or ORCA software validates reaction pathways .

Q. How do researchers address contradictions in spectroscopic data for hydrazine derivatives?

- Methodological Answer : Cross-validation using complementary techniques resolves discrepancies. For instance:

- If NMR shows unexpected peaks, conduct HSQC/HMBC to confirm connectivity.

- Discrepant melting points may indicate polymorphs; use X-ray crystallography for structural confirmation.

- Reproduce syntheses under inert conditions to exclude oxidation artifacts .

Q. What role does the cyclopropane ring play in modulating the electronic properties of this compound compared to phenylhydrazine?

- Methodological Answer : The cyclopropane ring introduces angle strain, increasing electron density on the hydrazine moiety. Computational Natural Bond Orbital (NBO) analysis quantifies hyperconjugation effects (e.g., σ→π* interactions). Cyclic voltammetry reveals shifts in oxidation potentials (+0.3–0.5 V vs. phenylhydrazine), indicating enhanced reducing capacity .

Q. How can this compound be utilized in Fischer indole synthesis?

- Methodological Answer : React with ketones (e.g., cyclohexanone) under acidic conditions (H₂SO₄, 80°C) to form indoles. The cyclopropane group stabilizes intermediates via conjugation, reducing side reactions. Monitor via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) and purify via flash chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.